![molecular formula C9H6ClNO2 B1630091 4-Chloro-5-methylisatin CAS No. 53003-18-2](/img/structure/B1630091.png)
4-Chloro-5-methylisatin
Overview
Description
4-Chloro-5-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Chloro-5-methylisatin can be achieved from Acetamide, N-(3-chloro-4-methylphenyl)-2-(hydroxyimino)- .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methylisatin is represented by the InChI key PSRLWIVLOPJPOL-UHFFFAOYSA-N . The structure is determined by various methods including single-crystal X-ray diffraction (SC-XRD) analysis .Scientific Research Applications
Antiviral Agents
Isatin derivatives, including 4-Chloro-5-methylisatin , have shown promising results as broad-spectrum antiviral agents. They have been the subject of extensive research due to their potential to inhibit the replication of various viruses. The structure-activity relationships (SARs) of these compounds are crucial in understanding their mechanism of action and enhancing their efficacy .
Green Chemistry Synthesis
The synthesis of isatin-based compounds, such as 4-Chloro-5-methylisatin , can be achieved through green chemistry approaches. These methods emphasize the use of non-toxic solvents and catalyst-free reactions, reducing the environmental impact of chemical synthesis .
properties
IUPAC Name |
4-chloro-5-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRLWIVLOPJPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626468 | |
Record name | 4-Chloro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylisatin | |
CAS RN |
53003-18-2 | |
Record name | 4-Chloro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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